molecular formula C23H32N2O2S B4283223 1-[4-(TERT-BUTYL)BENZYL]-4-[(2,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINE

1-[4-(TERT-BUTYL)BENZYL]-4-[(2,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINE

Cat. No.: B4283223
M. Wt: 400.6 g/mol
InChI Key: UQMDPBXFHKQXKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(TERT-BUTYL)BENZYL]-4-[(2,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-tert-butylbenzyl group and a 2,4-dimethylphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(TERT-BUTYL)BENZYL]-4-[(2,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINE typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the 4-tert-butylbenzyl group: This step involves the alkylation of the piperazine ring with 4-tert-butylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Sulfonylation with 2,4-dimethylphenylsulfonyl chloride: The final step involves the reaction of the intermediate product with 2,4-dimethylphenylsulfonyl chloride in the presence of a base like triethylamine or pyridine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(TERT-BUTYL)BENZYL]-4-[(2,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

1-[4-(TERT-BUTYL)BENZYL]-4-[(2,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[4-(TERT-BUTYL)BENZYL]-4-[(2,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINE depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on target molecules. The piperazine ring can enhance the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

1-[4-(TERT-BUTYL)BENZYL]-4-[(2,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINE can be compared with other piperazine derivatives, such as:

    1-benzyl-4-[(2,4-dimethylphenyl)sulfonyl]piperazine: Lacks the tert-butyl group, which may affect its chemical reactivity and biological activity.

    1-(4-tert-butylbenzyl)-4-[(phenyl)sulfonyl]piperazine: Lacks the methyl groups on the phenyl ring, potentially altering its properties.

The presence of the tert-butyl and dimethyl groups in this compound makes it unique, potentially enhancing its stability, lipophilicity, and biological activity compared to similar compounds.

Properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-4-(2,4-dimethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O2S/c1-18-6-11-22(19(2)16-18)28(26,27)25-14-12-24(13-15-25)17-20-7-9-21(10-8-20)23(3,4)5/h6-11,16H,12-15,17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMDPBXFHKQXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(TERT-BUTYL)BENZYL]-4-[(2,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINE
Reactant of Route 2
Reactant of Route 2
1-[4-(TERT-BUTYL)BENZYL]-4-[(2,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-[4-(TERT-BUTYL)BENZYL]-4-[(2,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINE
Reactant of Route 4
Reactant of Route 4
1-[4-(TERT-BUTYL)BENZYL]-4-[(2,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINE
Reactant of Route 5
Reactant of Route 5
1-[4-(TERT-BUTYL)BENZYL]-4-[(2,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINE
Reactant of Route 6
Reactant of Route 6
1-[4-(TERT-BUTYL)BENZYL]-4-[(2,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.